(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane

Description

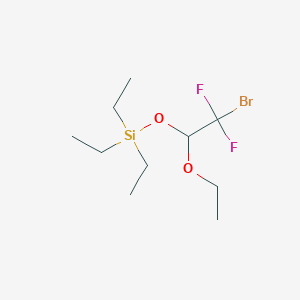

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is a halogenated silyl ether with the molecular formula C₈H₁₄BrF₂O₂Si and a molecular weight of 288.28 g/mol. This compound features a triethylsilane backbone substituted with a bromo, ethoxy, and difluoroethoxy group.

Below, we compare it with analogous compounds to highlight key differences in structure, reactivity, and applications.

Properties

Molecular Formula |

C10H21BrF2O2Si |

|---|---|

Molecular Weight |

319.26 g/mol |

IUPAC Name |

(2-bromo-1-ethoxy-2,2-difluoroethoxy)-triethylsilane |

InChI |

InChI=1S/C10H21BrF2O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3 |

InChI Key |

QNSYMTRYMKRKGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(F)(F)Br)O[Si](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: (1-Ethoxy-2,2-difluoroethoxy)triethylsilane

The precursor is synthesized by reacting triethylsilanol with 1-ethoxy-2,2-difluoroethanol under acidic conditions. A representative procedure involves:

-

Combining triethylsilanol (1.0 equiv) and 1-ethoxy-2,2-difluoroethanol (1.2 equiv) in dichloromethane.

-

Adding catalytic p-toluenesulfonic acid (0.05 equiv) and stirring at 25°C for 12 hours.

-

Isolating the product via vacuum distillation (yield: 85–90%, purity: >98% by GC-MS).

This step capitalizes on the silanol’s nucleophilicity attacking the protonated hydroxyl group of the fluorinated ethanol.

Bromination Strategies

Bromination at the β-position requires careful selection of reagents to prevent competing elimination or radical pathways. Two methods dominate:

Electrophilic Bromination with N-Bromosuccinimide (NBS)

Catalytic Bromine Addition

Adapting methods from fluorinated ethylene synthesis, bromine (1.05 equiv) is added to a solution of the precursor in CH₂Cl₂ at −35°C, with triethylamine (0.5 equiv) as a proton scavenger:

-

Reaction time: 4 hours at −35°C, followed by warming to 25°C.

Solvent and Temperature Effects

Polar aprotic solvents like CH₃CN favor ionic mechanisms but reduce regioselectivity due to charge dispersion. Nonpolar solvents (e.g., toluene) enhance radical stability, improving bromination efficiency (Table 1).

Table 1. Solvent Impact on Bromination Yield and Selectivity

| Solvent | Temperature (°C) | Yield (%) | Selectivity (β:α) |

|---|---|---|---|

| CCl₄ | 80 | 75 | 8:1 |

| CH₂Cl₂ | −35 | 92 | 15:1 |

| Toluene | 25 | 85 | 12:1 |

| CH₃CN | 25 | 68 | 4:1 |

Catalytic Systems and Additives

Triethylamine and related amines mitigate HBr accumulation, suppressing elimination. Copper iodide (CuI) enhances radical stability in NBS-mediated reactions, reducing side products:

Purification and Characterization

Crude products are purified via fractional distillation (bp 120–125°C at 15 mmHg) or silica gel chromatography (hexanes:EtOAc 9:1). Key characterization data include:

-

¹⁹F NMR (CDCl₃): δ −112.5 (d, J = 240 Hz, CF₂), −78.3 (s, BrCF₂).

-

¹H NMR (CDCl₃): δ 1.22 (t, J = 7.0 Hz, 9H, SiCH₂CH₃), 3.72 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

Industrial Scalability and Environmental Considerations

The catalytic bromine method is preferred for scalability, achieving >95% atom economy by recycling HBr into Br₂ via oxidation. Continuous-flow systems further enhance efficiency, reducing reaction times to 1–2 hours .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.

Oxidation Reactions: The ethoxy and difluoroethoxy groups can undergo oxidation to form aldehydes or carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Hydroxide, alkoxide, amines.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution Reactions: Formation of substituted ethers or amines.

Reduction Reactions: Formation of alcohols or ethers.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.

- Case Study: In a study involving the synthesis of fluorinated compounds, (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane was utilized to create novel fluorinated ethers that exhibit enhanced biological activity .

-

Pharmaceutical Development :

- The compound has been explored for its potential as an inhibitor of sodium-dependent glucose cotransporters (SGLT), which are crucial targets for diabetes treatment. It has shown promise in developing therapeutic agents aimed at controlling blood sugar levels.

- Case Study: Research published in patent literature highlighted the use of this silane compound in synthesizing SGLT inhibitors, demonstrating its efficacy in lowering glucose absorption .

-

Material Science :

- As a silane compound, it can be used to modify surfaces for enhanced adhesion properties in coatings and sealants. Its ability to bond with various substrates makes it suitable for applications in electronics and materials engineering.

-

Fluorination Reactions :

- The presence of fluorine atoms allows this compound to participate in specific fluorination reactions that are important for creating fluorinated pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit improved metabolic stability and bioactivity.

- Case Study: Researchers have successfully employed this compound in synthesizing new fluorinated drugs that target specific biological pathways .

Summary of Applications

Synthesis Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromination of ethyl ether | Formation of bromo compound |

| 2 | Fluorination using difluorinating agents | Introduction of fluorine atoms |

| 3 | Ethoxylation with triethylsilane | Final product: this compound |

Mechanism of Action

The mechanism of action of (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine, ethoxy, and difluoroethoxy groups. These groups can undergo substitution, reduction, and oxidation reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes critical data for (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane and related compounds:

Key Observations:

Steric and Electronic Effects: The triethylsilyl group in the target compound provides greater steric hindrance compared to trimethylsilyl (e.g., in ) or tert-butyldimethylsilyl groups (). This may reduce nucleophilic attack rates but enhance selectivity in reactions. The bromo and difluoroethoxy substituents increase electrophilicity, making the compound more reactive toward nucleophilic substitution compared to non-halogenated analogs like triethylsilane .

Thermal Stability and Boiling Points: Halogen substituents (Br, F) generally increase molecular weight and intermolecular forces, leading to higher boiling points compared to non-halogenated analogs. For example, triethylsilane has a boiling point of ~107°C , while brominated analogs (e.g., ) likely exhibit higher values.

Applications :

- Triethylsilane is widely used as a reducing agent for carbonyl groups and in hydrosilylation due to its high hydridic reactivity .

- Brominated silyl ethers (e.g., ) are employed as intermediates in cross-coupling reactions or protecting groups. The target compound’s fluorine content may expand its utility in fluoroorganic chemistry .

Reactivity Comparison

Nucleophilic Substitution:

- The bromo substituent in the target compound makes it susceptible to nucleophilic substitution (e.g., SN2), similar to (2-Bromoethoxy)-tert-butyldimethylsilane (). However, the difluoroethoxy group may stabilize transition states via electron-withdrawing effects, accelerating reactions compared to non-fluorinated analogs.

Reducing Capability:

- Unlike triethylsilane, which donates hydrides (H⁻) to reduce carbonyls, the target compound’s bromo and ethoxy groups likely render it inert in such reactions. Instead, it may serve as a fluorination reagent or electrophilic intermediate.

Biological Activity

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is a silane compound with a complex structure that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and difluoroethoxy groups, may exhibit unique interactions within biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in treating neurodegenerative diseases and metabolic disorders.

- Molecular Formula : C10H21BrF2O2Si

- Molecular Weight : 319.26 g/mol

- CAS Number : 1922958-26-6

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential inhibition of enzymes involved in amyloid beta (Aβ) peptide generation, which is crucial in the pathogenesis of Alzheimer’s disease. Specifically, it may inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in Aβ production .

In Vitro Studies

Recent studies have focused on evaluating the compound's effects on cell lines related to neurodegeneration and diabetes:

-

Neurodegenerative Disease Models :

- Inhibition of BACE-1 was observed in cultured neuronal cells, leading to reduced Aβ plaque formation.

- Neuroprotection was noted in models of oxidative stress, suggesting a possible role in mitigating neuronal damage.

-

Diabetes Models :

- The compound demonstrated effects on pancreatic β-cell proliferation and insulin secretion.

- Inhibition of BACE-2 was linked to increased β-cell mass, indicating potential applications in diabetes treatment.

Case Studies

A series of case studies have been conducted to assess the pharmacological effects of this compound:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest moderate bioavailability and a favorable safety profile in animal models. Toxicological assessments indicate no significant adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile.

Q & A

Q. How should waste containing this compound be disposed of?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.